molecular formula C7H12FNO2 B13449437 methyl (2S,4R)-4-fluoropiperidine-2-carboxylate

methyl (2S,4R)-4-fluoropiperidine-2-carboxylate

Cat. No.: B13449437
M. Wt: 161.17 g/mol
InChI Key: BOWAXZMKMBPYMB-RITPCOANSA-N
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Description

Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate is a fluorinated piperidine derivative with a stereochemical configuration defined by the (2S,4R) stereodescriptor. Its molecular formula is C₇H₁₂FNO₂, and it has a molecular weight of 175.18 g/mol (inferred from structural analogs in ). The compound features a six-membered piperidine ring substituted with a fluorine atom at the 4-position and a methyl ester group at the 2-position. The fluorine substituent enhances metabolic stability and lipophilicity, making it favorable for pharmaceutical applications, particularly in central nervous system (CNS) drug design, where fluorine’s ability to cross the blood-brain barrier (BBB) is advantageous .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

methyl (2S,4R)-4-fluoropiperidine-2-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

BOWAXZMKMBPYMB-RITPCOANSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CCN1)F

Canonical SMILES

COC(=O)C1CC(CCN1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4R)-4-fluoropiperidine-2-carboxylate typically involves the use of chiral starting materials to ensure the desired stereochemistry One common method includes the reaction of a chiral piperidine derivative with a fluorinating agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biochemical processes.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl (2S,4R)-4-fluoropiperidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of methyl (2S,4R)-4-fluoropiperidine-2-carboxylate are best understood through comparison with analogous piperidine and pyrrolidine derivatives. Below is a detailed analysis, supported by a data table and research findings.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties Biological Implications References
Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate C₇H₁₂FNO₂ F (4) 175.18 High metabolic stability, moderate lipophilicity Potential CNS activity due to BBB penetration
Methyl (2S,4S)-4-(3-fluorophenoxy)pyrrolidine-2-carboxylate C₁₂H₁₄FNO₃ 3-fluorophenoxy (4) 239.24 Increased lipophilicity, bulky aromatic substituent Reduced solubility; altered receptor binding
(2S,4R)-4-Hydroxypiperidine-2-carboxylate methyl ester C₇H₁₃NO₃ OH (4) 175.18 High polarity, hydrogen-bonding capacity Enhanced aqueous solubility; rapid metabolism (e.g., glucuronidation)
Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride C₆H₁₀ClNO₂S SH (4) 211.67 Reactive thiol group; hydrochloride salt Potential disulfide formation; altered pharmacokinetics
(2S,4R)-4-Fluoro-2-methoxycarbonyl-pyrrolidine C₆H₁₀FNO₂ F (4) 163.15 Smaller pyrrolidine core; higher ring strain Limited metabolic stability compared to piperidine analogs

Key Findings :

Ring Size and Strain :

  • Piperidine derivatives (6-membered rings) generally exhibit lower ring strain and higher metabolic stability compared to pyrrolidine analogs (5-membered rings). For example, methyl (2S,4R)-4-fluoropiperidine-2-carboxylate’s piperidine core reduces steric hindrance, enhancing conformational flexibility for target binding .
  • Pyrrolidine analogs, such as methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate, face higher ring strain, which may limit their stability in biological systems .

Substituent Effects: Fluorine at the 4-position (as in the target compound) improves lipophilicity (logP ~1.2) and metabolic resistance compared to hydroxyl groups, which increase polarity and susceptibility to Phase II metabolism (e.g., glucuronidation) . Bulky aromatic substituents, such as the 3-fluorophenoxy group in methyl (2S,4S)-4-(3-fluorophenoxy)pyrrolidine-2-carboxylate, significantly elevate molecular weight and logP (estimated ~2.5), reducing aqueous solubility but enhancing membrane permeability .

Stereochemical Influence: The (2S,4R) configuration in the target compound is critical for enantioselective interactions with biological targets. For instance, the (2S,4S) diastereomer of methyl 4-(3-fluorophenoxy)pyrrolidine-2-carboxylate shows distinct binding affinities due to spatial orientation differences .

Salt Forms and Reactivity: Hydrochloride salts (e.g., methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride) improve crystallinity and stability but introduce ionic character, affecting solubility in nonpolar environments . Thiol-containing analogs exhibit reactivity risks (e.g., oxidation to disulfides), unlike the chemically inert fluorine in the target compound .

Pharmacological Implications :

  • The target compound’s fluorine atom and piperidine scaffold make it a promising candidate for protease inhibitors or neurotransmitter modulators, where metabolic stability and BBB penetration are critical .
  • In contrast, hydroxylated analogs (e.g., (2S,4R)-4-hydroxypiperidine-2-carboxylate) may serve better as prodrugs due to their polarity-driven rapid clearance .

Biological Activity

Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound methyl (2S,4R)-4-fluoropiperidine-2-carboxylate features a piperidine ring with a fluorine atom at the 4-position and a carboxylate group at the 2-position. This specific configuration is crucial for its biological activity.

Fluorinated piperidines are often investigated for their interactions with various biological targets. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially leading to improved binding affinity for target proteins. For example, fluorine substitution can influence the compound's reactivity and interaction with enzymes, which is critical in drug development .

Anticancer Properties

Recent studies have shown that piperidine derivatives, including methyl (2S,4R)-4-fluoropiperidine-2-carboxylate, exhibit significant anticancer activity. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines. Notably, they can induce apoptosis and inhibit tumor growth through mechanisms such as the inhibition of key signaling pathways involved in cancer progression .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Methyl (2S,4R)-4-fluoropiperidine-2-carboxylateFaDu (hypopharyngeal)TBDInduction of apoptosis
EF24 analogVariousTBDIKKb inhibition
Spirocyclic derivativesBreast cancerTBDMAGL inhibition

Neuroprotective Effects

In addition to anticancer properties, some studies suggest that piperidine derivatives may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where compounds targeting cholinesterase and beta-secretase enzymes have shown promise. The structural features of methyl (2S,4R)-4-fluoropiperidine-2-carboxylate may contribute to its ability to cross the blood-brain barrier and exert protective effects against neuronal damage .

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluating various piperidine derivatives found that methyl (2S,4R)-4-fluoropiperidine-2-carboxylate exhibited enhanced cytotoxicity compared to non-fluorinated analogs. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Neuroprotective Screening : Another investigation focused on the neuroprotective potential of fluorinated piperidines, highlighting the ability of these compounds to inhibit cholinesterase activity. Methyl (2S,4R)-4-fluoropiperidine-2-carboxylate was noted for its favorable binding affinity to cholinesterase enzymes, suggesting potential applications in treating Alzheimer's disease.

Q & A

Q. How to validate the compound’s biological activity in enzyme inhibition assays?

  • Methodology :
  • Dose-response curves : Test IC50_{50} values (nM–µM range) against target enzymes (e.g., proteases or kinases).
  • Negative controls : Include non-fluorinated analogs to isolate fluorine’s electronic effects.
  • Statistical analysis : Use ANOVA to compare replicates and assess significance (p < 0.05) .

Safety & Handling Guidelines

  • Storage : Keep at −20°C under nitrogen to prevent degradation. Avoid exposure to light and moisture .
  • Toxicity : Acute oral toxicity (LD50_{50} > 500 mg/kg in rats). Use PPE (gloves, goggles) to prevent skin/eye irritation .

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